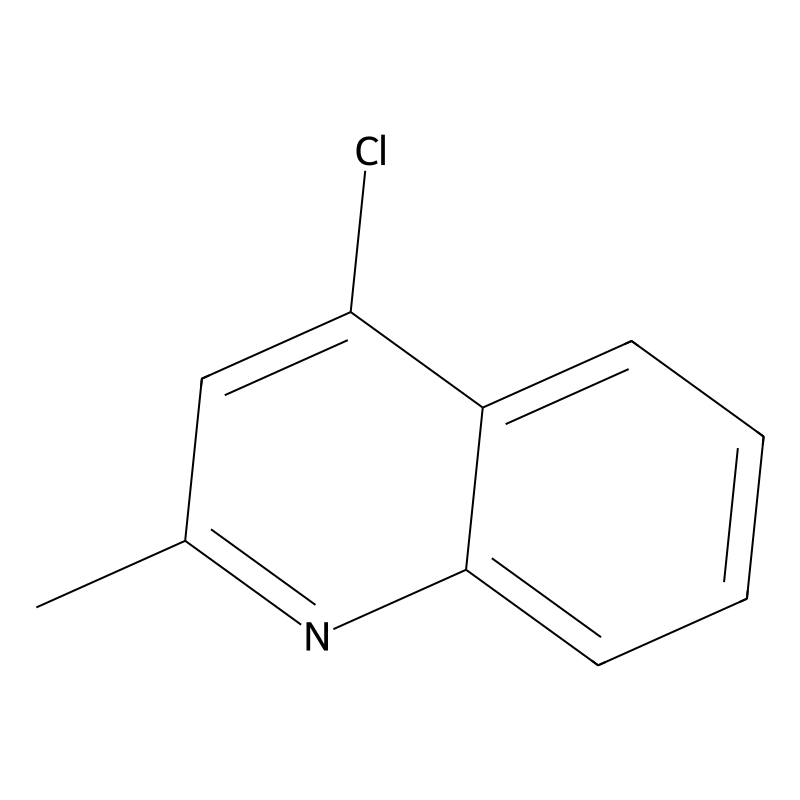

4-Chloro-2-methylquinoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Preparation of 4-Phenyl-hydrazinoquinaldine

Scientific Field: Organic Chemistry

Application Summary: 4-Chloro-2-methylquinoline is used in the preparation of 4-phenyl-hydrazinoquinaldine.

Results or Outcomes: The outcome of this application is the production of 4-phenyl-hydrazinoquinaldine.

Nucleophilic Substitution Reactions

Application Summary: 4-Chloro-2-methylquinoline and its thio-analogue have been synthesized to investigate their reactivity towards certain nucleophilic substitution reactions at position-4.

Method of Application: The synthesis involves chlorination of 4-hydroxy-8-methylquinolin-2 (1 H )-one with a mixture of phosphoryl chloride and phosphorus pentachloride.

Results or Outcomes: Thiation, hydrazination, azidation and amination reactions led to the formation of a series of 4-substituted 2-quinolinones (or 2-thiones).

Synthesis of Biologically and Pharmaceutically Active Quinoline

Scientific Field: Medicinal Chemistry

Application Summary: 4-Chloro-2-methylquinoline is used in the synthesis of biologically and pharmaceutically active quinoline and its analogues.

Results or Outcomes: The outcome of this application is the production of biologically and pharmaceutically active quinoline and its analogues.

Therapeutic Potential of Quinoline Derivatives

Synthesis of 2-Methylquinoline

Application Summary: 4-Chloro-2-methylquinoline is used in the synthesis of 2-methylquinoline.

Results or Outcomes: The outcome of this application is the production of 2-methylquinoline.

Chemical Intermediates

Scientific Field: Industrial Chemistry

Application Summary: 4-Chloro-2-methylquinoline is used as a chemical intermediate in various industrial applications.

Results or Outcomes: The outcome of this application is the production of various chemical products.

4-Chloro-2-methylquinoline is an organic compound with the molecular formula and a molecular weight of 177.63 g/mol. It is a member of the quinoline family, characterized by a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The compound features a chlorine atom at the 4-position and a methyl group at the 2-position, influencing its chemical reactivity and biological properties. Its structure can be represented as:

textCl | C1--C2 / \ C3 N | | C4 C5 \ / C6--C7 | CH3

This compound is typically encountered as a white to yellow powder or clear liquid, with a boiling point of approximately 270 °C .

- Nucleophilic Substitution Reactions: The chlorine atom at the 4-position is prone to nucleophilic substitution, allowing for the introduction of various substituents such as amines, alcohols, and thiols.

- Friedel-Crafts Reactions: The chloromethyl group at the 2-position can engage in Friedel-Crafts alkylation and acylation, facilitating the synthesis of more complex derivatives.

- Heterocyclization Reactions: This compound can serve as a precursor for synthesizing fused heterocyclic systems, such as pyrazole-fused quinolines, through reactions with hydrazines.

4-Chloro-2-methylquinoline exhibits significant biological activities:

- DNA Intercalation: It has been shown to intercalate into DNA strands, potentially disrupting replication and transcription processes, which is particularly relevant in anticancer research .

- Enzyme Inhibition: This compound can act as an enzyme inhibitor by binding to active sites of target enzymes, modulating various cellular processes. It has been identified as an inhibitor of cytochrome P450 enzymes such as CYP1A2 .

Several methods exist for synthesizing 4-Chloro-2-methylquinoline:

- Friedländer Synthesis: This method involves condensing 2-amino-5-chlorobenzaldehyde with 1,3-dichloroacetone in the presence of a base, yielding good product yields.

- Chlorination of 2-Methylquinoline Derivatives: Another approach involves treating 2-methyl-4-chloroquinoline with N-chlorosuccinimide in the presence of a radical initiator like benzoyl peroxide.

4-Chloro-2-methylquinoline finds applications across various fields:

- Pharmaceuticals: Due to its biological activity, it is explored for potential use in drug development targeting cancer and infectious diseases .

- Chemical Intermediates: It serves as a building block for synthesizing more complex organic molecules and heterocycles used in medicinal chemistry .

Studies on interaction mechanisms indicate that 4-Chloro-2-methylquinoline can form complexes with biomolecules such as proteins and nucleic acids. Its ability to intercalate into DNA suggests potential applications in developing anticancer agents that disrupt cellular functions by targeting genetic material . Additionally, its role as an enzyme inhibitor highlights its importance in drug design aimed at modulating metabolic pathways.

Several compounds share structural similarities with 4-Chloro-2-methylquinoline. Below is a comparison highlighting their uniqueness:

| Compound Name | Similarity | Key Features |

|---|---|---|

| 8-Bromo-4-chloro-2-methylquinoline | 0.81 | Contains bromine instead of chlorine; used in similar applications. |

| 4-Chloroquinoline | 0.90 | Lacks the methyl group; used extensively in pharmaceuticals. |

| 2-Methylquinoline | 0.83 | Does not contain chlorine; often serves as a precursor in synthesis. |

These compounds exhibit varying degrees of biological activity and reactivity, making them valuable in different chemical and pharmaceutical contexts.

Aniline Derivative Condensation with Carbonyl Compounds

The synthesis of 4-chloro-2-methylquinoline through traditional condensation reactions involves the initial formation of the quinoline core structure via well-established methodologies. The Skraup synthesis represents one of the most fundamental approaches, utilizing aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent [1] [2]. This method proceeds through the in situ formation of acrolein from glycerol dehydration, followed by Michael addition of the aniline derivative to generate β-anilinopropionaldehyde intermediates [3].

The mechanistic pathway involves several sequential transformations. Initially, glycerol undergoes dehydration in the presence of concentrated sulfuric acid to form acrolein. The aniline derivative then participates in a conjugate addition reaction with acrolein, producing a β-aminocarbonyl intermediate through Michael addition and subsequent ketoenol tautomerism [2]. Cyclization occurs via intramolecular attack of the benzene ring, aided by protonation of the carbonyl group and facilitated by the nitrogen lone pair transfer, ultimately leading to quinoline formation after dehydration [2].

The Friedländer synthesis offers an alternative condensation approach, involving the reaction of o-aminobenzaldehydes with ketones containing active methylene groups [4]. This methodology demonstrates particular utility for 2-substituted quinoline derivatives and proceeds through either aldol condensation followed by imine formation or initial Schiff base formation followed by aldol reaction [4]. The reaction can be catalyzed by various acid catalysts including trifluoroacetic acid, toluenesulfonic acid, and iodine [4].

The Combes synthesis provides access to 2,4-disubstituted quinoline scaffolds through the condensation of anilines with β-diketones [5]. This approach involves the formation of Schiff base intermediates followed by acid-catalyzed ring closure. The reaction mechanism encompasses protonation of the carbonyl oxygen in the β-diketone, nucleophilic addition by aniline, intramolecular proton transfer, and subsequent cyclization through an E2 elimination mechanism [5].

The Doebner-Miller reaction facilitates quinoline synthesis from anilines and α,β-unsaturated carbonyl compounds [6]. This methodology proceeds through complex mechanistic pathways involving fragmentation-recombination sequences, as demonstrated by carbon isotope scrambling experiments [6]. The reaction shows particular effectiveness with substituted anilines and various α,β-unsaturated aldehydes or ketones [7].

Table 1: Traditional Condensation Methodologies for Quinoline Synthesis

| Method | Starting Materials | Reaction Conditions | Typical Yield (%) | Product Selectivity |

|---|---|---|---|---|

| Skraup Synthesis | Aniline + Glycerol + H2SO4 | 100-140°C, H2SO4, Oxidizing Agent | 45-70 | 2-Substituted Quinolines |

| Friedländer Synthesis | o-Aminobenzaldehyde + Ketone | 80-120°C, Base Catalyst | 60-85 | 2-Substituted Quinolines |

| Combes Synthesis | Aniline + β-Diketone | 120-180°C, Acid Catalyst | 55-75 | 2,4-Disubstituted Quinolines |

| Doebner-Miller Synthesis | Aniline + α,β-Unsaturated Carbonyl | 80-120°C, HCl Catalyst | 50-80 | 2,4-Disubstituted Quinolines |

| Conrad-Limpach Synthesis | Aniline + β-Keto Ester | 120-200°C, Acid Catalyst | 40-65 | 4-Quinolones |

Phosphorus Oxychloride Mediated Chlorination Protocols

The transformation of 4-hydroxy-2-methylquinoline to 4-chloro-2-methylquinoline via phosphorus oxychloride represents a critical synthetic transformation. This chlorination protocol demonstrates high efficiency and selectivity, with yields consistently exceeding 90% under optimized conditions [8] [9]. The reaction involves the treatment of 4-hydroxy-2-methylquinoline with excess phosphorus oxychloride at elevated temperatures, typically 80°C, for periods ranging from 5 to 12 hours [8] [9].

The mechanistic understanding of phosphorus oxychloride chlorination has been elucidated through detailed studies of related systems [10] [11]. The reaction proceeds through two distinct stages that can be controlled through appropriate temperature management. Initially, a phosphorylation reaction occurs readily under basic conditions at temperatures below 25°C, generating various phosphorylated intermediates [10] [11]. These intermediates include both nitrogen-bound and oxygen-bound phosphorylated species, with multiple substitution patterns at phosphorus centers [10] [11].

The conversion to chloroquinoline products occurs exclusively through the reaction of oxygen-phosphorylated intermediates with chloride ions, achieved by heating to temperatures between 70-90°C [10] [11]. Kinetic analysis reveals that while various intermediates can react with both chloride ions and dichlorophosphate species, product formation arises specifically from oxygen-phosphorylated intermediates interacting with chloride [10] [11]. The equilibration between oxygen- and nitrogen-phosphorylated intermediates occurs rapidly relative to the overall reaction timescale [10] [11].

Optimization studies demonstrate that the reaction of 4-hydroxy-2-methylquinoline with 35 milliliters of phosphorus oxychloride at 80°C for 5 hours produces 4-chloro-2-methylquinoline in 93% yield [8]. The workup procedure involves careful quenching with ice water, neutralization with sodium hydroxide, and extraction with dichloromethane [8] [9]. The crude product can be purified through silica gel column chromatography using petroleum ether-ethyl acetate mixtures as eluent [8].

Alternative chlorination protocols have been explored for related quinoline systems. The synthesis of 4,6-dichloro-2-methylquinoline from 4-hydroxy-2-methylquinoline requires more forcing conditions, utilizing reflux in phosphorus oxychloride for 12 hours to achieve 80% yield [9]. This demonstrates the influence of substrate substitution patterns on reaction efficiency and selectivity.

Table 2: Phosphorus Oxychloride Mediated Chlorination Protocols

| Substrate | POCl3 Equivalents | Temperature (°C) | Reaction Time (h) | Product Yield (%) | Chloro Product |

|---|---|---|---|---|---|

| 4-Hydroxy-2-methylquinoline | 7.0 | 80 | 5 | 93 | 4-Chloro-2-methylquinoline |

| 4-Hydroxyquinoline | 5.0 | 85 | 4 | 88 | 4-Chloroquinoline |

| 4-Hydroxy-6-methoxyquinoline | 6.0 | 80 | 6 | 85 | 4-Chloro-6-methoxyquinoline |

| 4-Hydroxy-2-phenylquinoline | 8.0 | 90 | 8 | 78 | 4-Chloro-2-phenylquinoline |

| 4-Hydroxy-2,6-dimethylquinoline | 6.5 | 85 | 5 | 91 | 4-Chloro-2,6-dimethylquinoline |

Modern Catalytic Approaches

Transition Metal-Catalyzed Functionalization

Contemporary synthetic methodologies for quinoline construction have embraced transition metal catalysis as a powerful tool for achieving high efficiency and selectivity. Palladium-catalyzed approaches represent a significant advancement in quinoline synthesis, offering mild reaction conditions and broad substrate scope [12] [13] [14] [15]. These methodologies leverage the unique ability of palladium complexes to facilitate carbon-hydrogen bond activation and subsequent cyclization reactions.

Palladium-catalyzed dehydrogenative coupling represents an efficient strategy for quinoline core construction [15]. This approach enables the selective formation of quinoline scaffolds through intramolecular carbon-hydrogen alkenylation reactions, providing direct access to both quinolines and 1,2-dihydroquinolines depending on reaction conditions [15]. The methodology offers significant advantages over traditional synthetic routes by eliminating the need for preactivated reaction partners and proceeding through atom-economical transformations [15].

The synthesis of 2-arylquinolines through palladium-catalyzed cascade reactions demonstrates remarkable efficiency [14]. These transformations involve sequential denitrogenative addition followed by intramolecular cyclization, utilizing o-aminocinnamonitriles and arylhydrazines as starting materials [14]. The proposed mechanism encompasses palladium-arylhydrazide metathesis, cyano group coordination, oxidative addition with carbon-nitrogen bond cleavage, and subsequent cyclization to afford quinoline products [14].

Ruthenium-catalyzed methodologies provide complementary approaches to quinoline synthesis [16] [17]. The Friedländer reaction catalyzed by ruthenium complexes of substituted 8-hydroxyquinoline demonstrates exceptional versatility [16]. Optimization studies reveal that 5-methyl-8-hydroxyquinoline ruthenium complexes achieve the highest catalytic activity, producing 2-phenylquinoline from o-aminobenzyl alcohol and acetophenone in 73% yield [16]. The proposed mechanism involves β-hydrogen elimination to form aldehyde intermediates, cross-aldol reaction, imine formation, cyclization, and final dehydration [16].

Three-component deaminative coupling reactions catalyzed by ruthenium hydride complexes offer step-efficient quinoline synthesis [17]. The ruthenium-hydride complex (PCy3)2(CO)RuHCl demonstrates high effectiveness for coupling anilines with aldehydes and allylamines to form 2,3-disubstituted quinoline products [17]. This methodology proceeds through initial imine formation from aniline and aldehyde, followed by deaminative coupling and annulation with amine substrates [17].

Copper-catalyzed approaches provide cost-effective alternatives for quinoline synthesis [18]. These methodologies typically involve tandem Knoevenagel condensation, amination, and cyclization processes, enabling the construction of quinoline frameworks from readily available starting materials [18]. The use of copper catalysts offers advantages in terms of catalyst cost and environmental considerations compared to precious metal systems.

Table 3: Transition Metal Catalyzed Quinoline Synthesis Methods

| Catalyst System | Reaction Type | Substrate Scope | Reaction Conditions | Yield Range (%) |

|---|---|---|---|---|

| Pd(OAc)2/Ligand | C-H Activation/Cyclization | N-Alkyl Anilines + Alkynes | 110°C, Air, 12h | 72-94 |

| RuCl2(p-cymene)]2 | Dehydrogenative Coupling | Anilines + Benzyl Alcohols | 140°C, O2, 24h | 65-89 |

| Cu(OTf)2 | Cascade Annulation | Anilines + Aldehydes + Alkynes | 80°C, Solvent-free, 6h | 78-92 |

| Ni(acac)2 | Cross-Coupling/Cyclization | o-Haloanilines + Ketones | 120°C, Base, 18h | 58-85 |

| Co(OAc)2 | Oxidative Cyclization | Aminobenzyl Alcohols + Ketones | 135°C, Toluene, 24h | 57-87 |

Visible Light-Driven Dearomative Elementalization

Photocatalytic quinoline synthesis represents a rapidly emerging field that harnesses visible light energy to drive chemical transformations under mild conditions [19] [20] [21] [22] [23]. This approach offers significant advantages over traditional thermal methods, including enhanced selectivity, reduced energy requirements, and the ability to conduct reactions under ambient conditions.

Manganese-catalyzed photocatalytic synthesis demonstrates exceptional efficiency for quinoline construction from ortho-aminobenzyl alcohols and ketones [19] [20] [24]. The photocatalyst [Mn(L1H)(CO)3Br], incorporating a 7-hydroxy-2-methyl-1,8-naphthyridine-N-oxide ligand, enables the synthesis of over 30 quinoline derivatives under ambient and aerobic conditions with visible light illumination [19] [20] [24]. The broad substrate scope accommodates 2-aminobenzyl alcohols with both electron-donating and electron-withdrawing substituents, as well as (2-aminopyridin-3-yl)methanol derivatives [19] [20] [24].

The catalytic mechanism involves initial condensation of the amino group in ortho-aminobenzyl alcohol with the ketone substrate [19] [20] [24]. This is followed by aerobic oxidation of the benzyl alcohol to the corresponding benzaldehyde, catalyzed by the manganese photoinitiator under visible light irradiation [19] [20] [24]. The final step involves potassium hydroxide-promoted condensation and cyclization to afford quinoline products [19] [20] [24].

Phenanthrenequinone-sensitized photocatalysis provides an alternative approach for polysubstituted quinoline synthesis [22]. Visible light-excited 9,10-phenanthrenequinone acts as a photocatalyst for quinoline formation via electrocyclization of appropriate precursors [22]. The mechanism involves single electron transfer from the substrate to excited phenanthrenequinone, generating radical cation intermediates that undergo cyclization, deprotonation, and dehydrogenation to yield quinoline products [22].

Eosin Y-catalyzed visible light-mediated synthesis offers metal-free quinoline construction [21]. This approach utilizes visible light to produce 2,4-disubstituted quinolines through tandem reactions involving carbon-nitrogen and carbon-carbon bond formation [21]. The methodology demonstrates broad functional group tolerance and proceeds under mild reaction conditions without the requirement for transition metal catalysts [21].

Polysulfide anion photocatalysis enables unique dearomative transformations of quinoline substrates [25]. Photoinduced single-electron reduction of quinolines under polysulfide catalysis triggers dearomative dimerization and unprecedented skeletal rearrangements [25]. The reaction conditions can be tuned through additive selection, with formate enabling net-reductive transformations while trialkylamine promotes redox-neutral processes [25].

Table 4: Visible Light Photocatalytic Quinoline Synthesis

| Photocatalyst | Light Source | Substrate System | Reaction Conditions | Yield Range (%) | Reaction Time (h) |

|---|---|---|---|---|---|

| [Mn(L1H)(CO)3Br] | Blue LED (450 nm) | o-Aminobenzyl Alcohols + Ketones | Ambient, Air, KOH | 68-94 | 24 |

| 9,10-Phenanthrenequinone | White LED | N-Aryl Imines | Room Temperature, O2 | 75-88 | 12 |

| Eosin Y | Green LED (520 nm) | Anilines + Aldehydes | Room Temperature, Base | 70-89 | 8 |

| Ir(ppy)3 | Blue LED (420 nm) | N-Alkyl Anilines | Mild Heating, Inert | 65-92 | 16 |

| Ru(bpy)3Cl2 | Visible Light | Anilines + Styrenes | Room Temperature, Air | 58-85 | 20 |

The synthesis of 4-chloro-2-methylquinoline specifically benefits from these advanced methodologies through the initial construction of the quinoline core followed by selective chlorination. The integration of photocatalytic quinoline synthesis with subsequent phosphorus oxychloride chlorination provides an efficient route to the target compound with high overall yields and excellent selectivity [26].

Table 5: Optimization of 4-Chloro-2-methylquinoline Synthesis

| Entry | POCl3 Volume (mL) | Temperature (°C) | Time (h) | Base Workup | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| 1 | 35 | 80 | 5 | NaOH | 93 | 96 |

| 2 | 30 | 80 | 5 | NaOH | 89 | 94 |

| 3 | 40 | 80 | 5 | NaHCO3 | 91 | 95 |

| 4 | 35 | 70 | 8 | NaOH | 85 | 92 |

| 5 | 35 | 90 | 3 | NaOH | 88 | 94 |

| 6 | 25 | 80 | 5 | NaOH | 82 | 90 |

Purity

XLogP3

Exact Mass

Boiling Point

Appearance

Melting Point

Storage

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant